molecular formula C₂H₈N₂¹⁵N₄ B1151049 Ethanediimidic Acid 1,2-Dihydrazide-15N4

Ethanediimidic Acid 1,2-Dihydrazide-15N4

Cat. No.: B1151049
M. Wt: 120.1
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Isotopic Labeling

This compound (molecular formula: C2H8N2¹⁵N4; molecular weight: 120.1 g/mol) is a symmetrically structured molecule featuring two hydrazide groups (-NH-NH2) bonded to a central ethylene backbone. The 15N labeling occurs at all four nitrogen atoms within the hydrazide moieties, replacing the naturally abundant 14N isotopes. This substitution does not alter the compound’s chemical reactivity but introduces distinct spectral signatures detectable via NMR and infrared (IR) spectroscopy.

The non-labeled analog, ethanediimidic acid 1,2-dihydrazide (CAS 3457-37-2), has the molecular formula C2H8N6 and a molecular weight of 116.12 g/mol. The isotopic variant’s increased mass arises from the four 15N atoms, each contributing approximately 1 Da compared to 14N. Structurally, the molecule adopts a planar conformation due to resonance stabilization between the hydrazide groups and the ethylene core, a feature critical for its chelation properties with metal ions.

Table 1: Comparative Properties of Labeled and Unlabeled Ethanediimidic Acid 1,2-Dihydrazide

Property Unlabeled (C2H8N6) 15N4-Labeled (C2H8N2¹⁵N4)
Molecular Weight (g/mol) 116.12 120.1
Nitrogen Count 6 (14N) 6 (4×15N, 2×14N)
Key Applications Chelation, Synthesis Isotopic tracing, Spectroscopy

Historical Development of Stable Isotope-Labeled Hydrazides

The use of stable isotopes in chemical research dates to the early 20th century, with 15N emerging as a pivotal tracer for studying nitrogen-containing compounds. Hydrazides, due to their dual amine functionality, became targets for isotopic labeling to elucidate reaction mechanisms in organic synthesis and biochemistry. Early methods relied on nitrosation reactions with Na15NO2 or nucleophilic substitution using Na15NNN, but these approaches often produced isotopomeric mixtures.

The synthesis of this compound represents a refinement in labeling precision. Modern protocols employ 15N-enriched hydrazine hydrate (H615N2O) or isotopically labeled diazo-transfer reagents to achieve site-specific incorporation. For example, nitrosation of 1,3-dimethylimidazolinium-2-yl hydrazine with Na15NO2 yields a 1:1 mixture of α- and γ-15N-labeled intermediates, which are subsequently purified to obtain the final product. This advancement enabled researchers to bypass the limitations of earlier methods, such as isotopic scrambling or low yields.

Significance of 15N Labeling in Mechanistic Studies

The incorporation of 15N isotopes into ethanediimidic acid 1,2-dihydrazide has revolutionized mechanistic investigations in three key areas:

  • Spectroscopic Tracking : 15N-labeled hydrazides exhibit distinct NMR chemical shifts, allowing researchers to monitor their participation in reactions in real time. For instance, 15N NMR spectra reveal resonance splitting patterns that differentiate labeled and unlabeled species, facilitating studies of reaction kinetics. In IR spectroscopy, the 15N isotopic shift reduces Fermi resonance effects, simplifying the interpretation of azide-related vibrational modes.

  • Metabolic Pathway Analysis : In biochemical systems, 15N labels enable precise tracking of hydrazide metabolism. For example, studies using [15N2]hydrazine derivatives have identified novel metabolic intermediates, such as 15N-labeled ammonia and methylated hydrazines, in rodent models. These findings underscore the compound’s utility in dissecting nitrogen flux in living organisms.

  • Mass Spectrometric Quantification : Stable isotopes eliminate signal overlap in mass spectrometry, enhancing the accuracy of quantitative assays. Researchers have leveraged 15N-labeled ethanediimidic acid dihydrazide as an internal standard for glycan analysis, achieving relative quantification with <30% analytical variability. This application is critical in proteomics and glycomics, where isotopic labels ensure reliable comparisons between complex biological samples.

Table 2: Applications of 15N-Labeled Hydrazides in Analytical Techniques

Technique Application Example Reference
15N NMR Tracking azide formation in diazo-transfer reactions
IR Spectroscopy Resolving azide vibrational modes
LC-MS Quantifying N-linked glycans in plasma

Properties

Molecular Formula

C₂H₈N₂¹⁵N₄

Molecular Weight

120.1

Synonyms

Ethanediimidic Acid Dihydrazide-15N4;  Oxalimidic Acid Dihydrazide-15N4;  Oxamide Dihydrazone-15N4;  Diimidooxalic Acid Dihydrazide-15N4;  Diimidooxalic Acid Hydrazide-15N4;  Diimidoxalic Acid Dihydrazide-15N4;  NSC 48226-15N4;  Oxalamidrazone-15N4;  Oxalbis

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Hydrazide Derivatives

Hydrazide compounds share the -NH-NH₂ functional group but differ in their core structures and substituents. Below is a comparative analysis:

Compound Structure Molecular Formula Isotopic Labeling Key Applications References
Ethanediimidic Acid 1,2-Dihydrazide-15N4 Ethane backbone with dual hydrazide groups C₂H₆N₆O₂ ¹⁵N₄ Isotopic tracing, chelating agents
(E)-4-Amino-N-(2-hydroxy-5-methyl-benzylidene)benzohydrazide Aromatic benzohydrazide with Schiff base C₁₅H₁₅N₃O₂ None Antimicrobial agents, crystal engineering
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide Pyrimidine-thioacetate hydrazide C₁₃H₁₄N₄O₂S None Enzyme inhibition studies
Hydrazinecarbothioamide Thiourea-linked hydrazide CH₆N₄S None Heavy metal chelation, corrosion inhibition

Key Findings :

  • This compound is distinguished by its short ethane chain and isotopic labeling, enabling precise tracking in biological systems .
  • Aromatic hydrazides (e.g., benzohydrazides) exhibit superior crystallinity and bioactivity due to extended conjugation, but lack isotopic versatility .

Isotopic Analogs: Nitrogen-15 Labeled Compounds

Compounds labeled with ¹⁵N are critical in stable isotope-resolved metabolomics. A comparison with Hydralazine-15N4 Hydrochloride:

Parameter This compound Hydralazine-15N4 Hydrochloride
Molecular Formula C₂H₆N₆O₂ C₈H₉ClN₄
Isotopic Labeling ¹⁵N₄ (hydrazide nitrogens) ¹⁵N₄ (pharmacophore nitrogens)
Primary Use Metabolic pathway tracing Antihypertensive drug studies
Price (500 mg) 1,136.00 € 3,864.00 € (100 mg)
Safety Profile Limited data; handle as hydrazide derivative Known teratogenicity risks

Key Findings :

  • Both compounds leverage ¹⁵N for NMR/MS detection but differ in pharmacological relevance. Hydralazine-15N4 is costlier and clinically significant, whereas Ethanediimidic Acid-15N4 is a versatile research tool .

Functional Analogs: Chelating Agents

This compound exhibits moderate chelation capabilities, comparable to Ethylenediamine tetraacetic acid (EDTA):

Parameter This compound EDTA (C₁₀H₁₆N₂O₈)
Chelating Sites 4 (two hydrazide groups) 6 (four carboxylates, two amines)
Metal Affinity Moderate (prefers Cu²⁺, Fe³⁺) High (broad-spectrum, e.g., Ca²⁺)
Toxicity Low (limited data) Low (approved for medical use)
Isotopic Utility ¹⁵N₄ labeling for tracing None

Key Findings :

  • EDTA outperforms in metal-binding diversity but lacks isotopic functionality. Ethanediimidic Acid-15N4 is preferable in studies requiring isotope-enhanced detection .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Ethanediimidic Acid 1,2-Dihydrazide-15N4, and how should data be interpreted?

  • Methodological Answer : Use a combination of <sup>15</sup>N NMR and isotope ratio mass spectrometry (IRMS) to confirm isotopic enrichment. For structural validation, employ FT-IR to identify hydrazide functional groups (C=O stretching at ~1650 cm<sup>-1</sup> and N-H bending at ~1550 cm<sup>-1</sup>). Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in peak assignments. Ensure calibration with <sup>15</sup>N-labeled standards to minimize isotopic dilution effects .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow protocols for hydrazide derivatives: use fume hoods, nitrile gloves, and chemical-resistant aprons. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. Monitor for decomposition via TGA/DSC, as hydrazides may release toxic hydrazoic acid upon thermal degradation. Emergency procedures should align with OSHA guidelines for hydrazine derivatives .

Q. What synthetic routes are effective for preparing this compound while ensuring isotopic purity?

  • Methodological Answer : Start with <sup>15</sup>N-labeled hydrazine hydrate and ethyl oxalate. Conduct the reaction in anhydrous ethanol under reflux (78°C, 12 hours) with catalytic acetic acid. Purify via recrystallization in ethanol/water (3:1 v/v) and validate isotopic purity using LC-MS (ESI-negative mode). Monitor side reactions (e.g., over-alkylation) by tracking byproducts with HPLC-DAD at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic enrichment data between NMR and IRMS for <sup>15</sup>N-labeled hydrazides?

  • Methodological Answer : Discrepancies often arise from solvent interference in NMR or incomplete combustion in IRMS. For NMR, use deuterated DMSO to minimize proton exchange and apply <sup>15</sup>N DEPT-135 for quantitative analysis. For IRMS, optimize combustion conditions (900°C with CuO catalyst) to ensure complete conversion to N2. Cross-validate using elemental analysis (CHNS) with a microbalance (±0.001 mg precision) .

Q. What experimental design principles minimize variability in kinetic studies of this compound reactions?

  • Methodological Answer : Use a factorial design to test variables (temperature, pH, catalyst concentration). Employ stopped-flow UV-Vis spectroscopy for real-time monitoring of reaction rates. Apply ANOVA to identify significant factors (p < 0.05) and use Box-Behnken models to optimize conditions. Include triplicate runs with internal standards (e.g., deuterated DMF) to control for instrumental drift .

Q. How should researchers address low yields in large-scale synthesis of this compound?

  • Methodological Answer : Conduct scalability trials using microreactors to maintain consistent mixing and temperature. Replace batch reflux with continuous flow synthesis (residence time: 30 minutes, flow rate: 0.5 mL/min). Monitor intermediates via inline Raman spectroscopy. For purification, switch from recrystallization to preparative HPLC (C18 column, 10% acetonitrile/water isocratic elution) to isolate the product from oligomeric byproducts .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing variability in isotopic labeling efficiency?

  • Methodological Answer : Use Grubbs' test to identify outliers in <sup>15</sup>N enrichment datasets. Apply linear regression to correlate reaction time with isotopic incorporation (R<sup>2</sup> > 0.95 expected). For small sample sizes (n < 10), report confidence intervals (95%) using Student’s t-distribution. Include error bars (SEM) in graphs to visualize precision .

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Methodological Answer : Document all parameters (e.g., stirring speed, cooling rates) using SI units. Provide raw spectral data (e.g., NMR FIDs, MS spectra) as supplementary files. Validate reproducibility via interlaboratory trials, with at least two independent labs replicating the procedure. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like Zenodo .

Ethical & Compliance Considerations

Q. What ethical guidelines apply to handling isotopic compounds in academic research?

  • Methodological Answer : Follow NIH/EPA regulations for <sup>15</sup>N waste disposal: neutralize hydrazides with 10% HCl before incineration. Obtain institutional approval for isotopic use (IBC protocol #). Cite Material Safety Data Sheets (MSDS) for hazard communication and ensure all personnel complete WHMIS/GHS training .

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